molecular formula C10H8ClNO2S B3034022 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one CAS No. 133044-48-1

6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B3034022
CAS No.: 133044-48-1
M. Wt: 241.69 g/mol
InChI Key: HIVJPYXURPKYMC-UHFFFAOYSA-N
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Description

6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one, commonly referred to as CPBT, is an organic compound that belongs to the family of thiazoles. CPBT has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CPBT is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties make it an ideal starting material for many synthetic applications.

Scientific Research Applications

Synthesis and Structural Studies

6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one and its derivatives have been extensively studied in the context of synthetic chemistry. Research has demonstrated the synthesis of various thiazole derivatives through reactions involving related compounds. For instance, a study by Paepke et al. (2009) involved the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione, leading to the synthesis of thiazoles, which were further methylated to yield compounds with improved push-pull systems (Paepke et al., 2009). Similarly, Inkaya (2018) synthesized and characterized a benzo[d]thiazole derivative, demonstrating the compound's properties through various spectroscopic and thermal analysis methods (Inkaya, 2018).

Medicinal Chemistry and Drug Discovery

Benzo[d]thiazole, a key component of this compound, has been widely used in medicinal chemistry. Durcik et al. (2020) described a pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their potential as building blocks in drug discovery due to the possibility of substitution at various positions (Durcik et al., 2020). This versatility allows for the exploration of a wide range of chemical spaces around the molecule, potentially leading to the development of novel therapeutic agents.

Polymerization and Material Science

Research by Jia and Jin (2009) explored the use of benzo[d]thiazole derivatives in polymerization, particularly with titanium and zirconium complexes. This study revealed that these complexes could be used as catalysts for ethylene polymerization, demonstrating moderate to good activities (Jia & Jin, 2009). Such applications indicate the potential of benzo[d]thiazole derivatives in the field of material science and industrial chemistry.

Safety and Hazards

The safety and hazards associated with benzothiazoles depend on their specific structure and properties. Some benzothiazoles may be harmful if swallowed, inhaled, or come into contact with skin . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Benzothiazoles are a promising class of compounds with potential applications in medicine, agriculture, and materials science . Future research could explore the synthesis, properties, and applications of novel benzothiazole derivatives, including “6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one”.

Properties

IUPAC Name

6-(3-chloropropanoyl)-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-4-3-8(13)6-1-2-7-9(5-6)15-10(14)12-7/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVJPYXURPKYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCCl)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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